Lipophilicity (LogP) Balancing for Membrane Permeability Optimization
N-(4-Amino-1-methylcyclohexyl)acetamide exhibits a calculated logP of 0.78 . In comparison, the 4-amino analog lacking the 1-methyl group, N-(4-aminocyclohexyl)acetamide, has a logP of 0.39 , while the 1-methyl analog lacking the 4-amino group, N-(1-methylcyclohexyl)acetamide, has a logP of 2.69 [1]. This places the target compound in a balanced lipophilicity range, which is often desirable for optimizing passive membrane permeability and reducing off-target binding compared to more lipophilic analogs.
| Evidence Dimension | Calculated LogP |
|---|---|
| Target Compound Data | 0.78 |
| Comparator Or Baseline | N-(4-aminocyclohexyl)acetamide: 0.39; N-(1-methylcyclohexyl)acetamide: 2.69 |
| Quantified Difference | Target compound is 0.39 units more lipophilic than the 4-amino analog and 1.91 units less lipophilic than the 1-methyl analog. |
| Conditions | Calculated values from vendor technical datasheets. |
Why This Matters
LogP is a critical parameter for predicting a compound's absorption, distribution, and potential for crossing biological membranes, directly influencing its utility in medicinal chemistry programs.
- [1] ChemSrc. N-(1-METHYL-CYCLOHEXYL)-ACETAMIDE, CAS 29138-63-4. Accessed 2026. View Source
